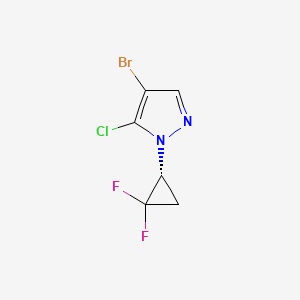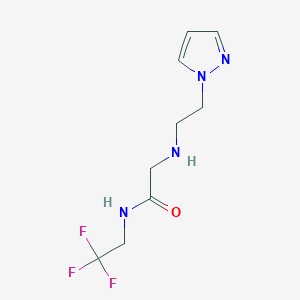
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-N-(2,2,2-trifluoroethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound that features a pyrazole ring, an ethylamine linkage, and a trifluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone.
Attachment of the Ethylamine Linkage: The pyrazole ring is then reacted with ethylamine under basic conditions to form the 2-(1h-pyrazol-1-yl)ethylamine intermediate.
Introduction of the Trifluoroethyl Group: The final step involves the reaction of the intermediate with 2,2,2-trifluoroethyl chloroacetate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Applications De Recherche Scientifique
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the trifluoroethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2-(1h-Imidazol-1-yl)ethyl)amino)-N-(2,2,2-trifluoroethyl)acetamide
- 2-((2-(1h-Triazol-1-yl)ethyl)amino)-N-(2,2,2-trifluoroethyl)acetamide
Uniqueness
Compared to similar compounds, 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of the pyrazole ring, which can provide distinct electronic and steric properties. This uniqueness can result in different biological activities and applications in various fields.
Propriétés
Formule moléculaire |
C9H13F3N4O |
|---|---|
Poids moléculaire |
250.22 g/mol |
Nom IUPAC |
2-(2-pyrazol-1-ylethylamino)-N-(2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C9H13F3N4O/c10-9(11,12)7-14-8(17)6-13-3-5-16-4-1-2-15-16/h1-2,4,13H,3,5-7H2,(H,14,17) |
Clé InChI |
HMWMUKZZSJHVSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)CCNCC(=O)NCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


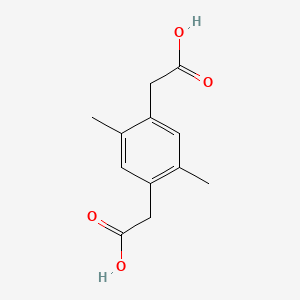
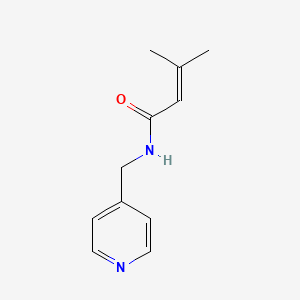



![n-Cyclohexylbenzo[d]thiazole-6-carboxamide](/img/structure/B14903865.png)
![1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline](/img/structure/B14903867.png)
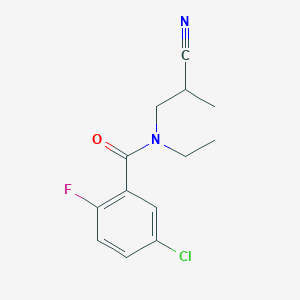
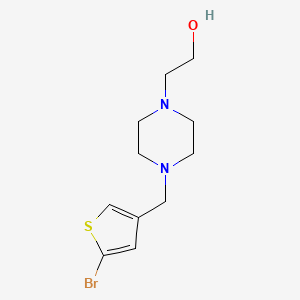
![4,4'-(2'-(Dicyclohexylphosphanyl)-[1,1'-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole)](/img/structure/B14903897.png)
![2-methoxy-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide](/img/structure/B14903898.png)
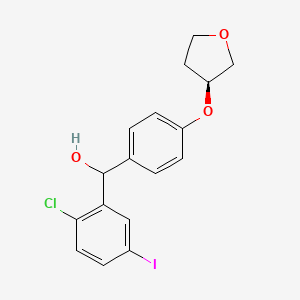
![3-Fluoro-5-isopropyl-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B14903906.png)
